(2E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Description
(2E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by ortho-substituted electron-donating groups on both the anilide (2-butoxyphenyl) and cinnamoyl (2-methoxyphenyl) rings. Its structure places it within a broader class of N-arylcinnamamides, which have demonstrated significant antimicrobial, antitubercular, and anti-inflammatory activities . The compound’s biological profile is influenced by substituent positioning, lipophilicity, and electronic properties, which are critical factors in structure-activity relationships (SAR) for this class .
Properties
IUPAC Name |
(E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-4-15-24-19-12-8-6-10-17(19)21-20(22)14-13-16-9-5-7-11-18(16)23-2/h5-14H,3-4,15H2,1-2H3,(H,21,22)/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSMSKCYSQNRNQ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(2E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide, a compound belonging to the amide functional group, exhibits potential biological activities that are of significant interest in pharmaceutical research. Its structure includes a prop-2-enamide backbone with two distinct aromatic substituents, which may influence its solubility and biological properties. This article explores the biological activity of this compound, including its synthesis, potential applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO2, with a molecular weight of approximately 287.38 g/mol. The compound features a conjugated double bond and two phenyl groups, one substituted with a butoxy group and the other with a methoxy group. This unique combination may impart distinct biological properties compared to simpler analogs.
Biological Activity
Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities:
- Antimicrobial Activity : Research suggests that structurally related compounds demonstrate significant antimicrobial effects against various pathogens, including Mycobacterium species .
- Anticancer Potential : The compound may serve as a lead in drug design targeting cancer cells due to its ability to inhibit cell proliferation in certain cancer types.
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting specific enzymes involved in disease pathways, suggesting potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other related compounds based on their structures and biological activities:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(3-Methoxyphenyl)prop-2-enamide | Structure | Similar amide structure; potential antimicrobial activity. |
| 4-Methoxyaniline | Structure | Simple aromatic amine; used in dye synthesis. |
| 4-Butylaniline | Structure | Aliphatic substitution; used in rubber processing. |
The unique combination of butoxy and methoxy substituents on the phenyl rings of this compound may enhance its solubility and bioactivity compared to simpler analogs.
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides exhibited high efficacy against Mycobacterium smegmatis and Mycobacterium kansasii, suggesting that similar compounds might also possess significant antimycobacterial properties .
- Molecular Docking Studies : Molecular docking studies on related compounds revealed their interaction with target proteins, indicating potential pathways for therapeutic intervention. The binding affinities were evaluated using molecular dynamics simulations, confirming stability when complexed with target proteins .
Comparison with Similar Compounds
Substituent Position and Electronic Properties
- Ortho vs. Para Substitution: The target compound’s 2-butoxyphenyl and 2-methoxyphenyl groups contrast with para-substituted analogs like (2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide (σ = 0.36, log kis = 0.4423) .
- Electron-Donating vs.
Lipophilicity
- The 2-butoxy group increases lipophilicity (predicted log kis > 0.6) compared to shorter-chain analogs like (2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide (log kis = 0.4423) . Higher lipophilicity improves membrane penetration but may elevate cytotoxicity risks .
Antimicrobial Activity
Comparison with Chlorinated Analogs
Chlorinated derivatives, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, demonstrate submicromolar activity against MRSA and Mycobacterium tuberculosis . In contrast, the target compound’s lack of chlorine or trifluoromethyl groups likely reduces its antimicrobial efficacy, as electron-withdrawing substituents are critical for disrupting bacterial membranes or enzymes .
Anti-Biofilm and Synergistic Effects
Compounds with trifluoromethyl groups (e.g., (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide) reduce S. aureus biofilm formation by >99% and synergize with antibiotics like ampicillin . The target compound’s ortho-substituted alkoxy groups may lack comparable biofilm inhibition due to weaker electron withdrawal .
Cytotoxicity and Selectivity
- Non-chlorinated cinnamanilides generally exhibit lower cytotoxicity (IC₅₀ > 10 µM) than chlorinated analogs. For example, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide shows IC₅₀ = 5–10 µM in serum-free media . The target compound’s alkoxy groups may further reduce cytotoxicity, enhancing therapeutic selectivity .
Anti-Inflammatory Potential
Ortho-substituted derivatives, such as (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide, attenuate NF-κB activation more effectively than para-substituted analogs . The target compound’s 2-methoxyphenyl group may similarly enhance anti-inflammatory activity, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
